molecular formula C18H19N3O4 B2583563 2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338956-37-9

2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

Cat. No. B2583563
CAS RN: 338956-37-9
M. Wt: 341.367
InChI Key: CEYHEZUZCXHQJM-YKTCLATHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is complex, with multiple functional groups. It includes a phenyl group, a hydrazono group, an oxo group, and a methyloxime group .

Scientific Research Applications

Structural Studies

Research on N(4)-substituted thiosemicarbazones prepared from 1-phenyl-1,2-propanedione-2-oxime shows that these compounds and their binuclear nickel(II) complexes exhibit interesting structural features due to their oxime and thiosemicarbazone moieties. This study highlights the significance of intermolecular hydrogen bonding and the structural arrangements of the nickel centers in these complexes (Kaminsky et al., 2002).

Antioxidant Properties

A study on the antioxidant properties of oximes, specifically focusing on 3-(phenylhydrazono) butan-2-one oxime, found that low concentrations could decrease hydrogen peroxide-induced lipid peroxidation. This suggests the potential of such compounds as antioxidants, highlighting their safety and effectiveness in in vivo conditions (Puntel et al., 2008).

Biological Evaluation

Research on the synthesis, spectral characterization, and biological evaluation of asymmetrical azines derived from 3,5-dimethoxy-4‑hydroxy benzaldehyde explores their antiproliferative activities against MCF-7 cell lines. The study found that these compounds exhibit potent cytotoxicity, indicating their potential use in cancer therapy (Ganga & Sankaran, 2020).

Tautomer Ratios and Hydrazone Imines

A study on the tautomer ratios between hydrazone imine and diazenylenamine forms in 3-(arylhydrazono)-methyl-2-oxo-1,2-dihydroquinoxalines provides insights into the tautomeric behavior of these compounds. The research sheds light on the chemical shifts and the influence of substituents on the tautomeric equilibria, which is crucial for understanding the chemical behavior of these compounds (Kurasawa et al., 1996).

Phenylpropanoid Accumulation

A study on the Oriental fruit fly, Dacus dorsalis, found that feeding laboratory-reared males with methyl eugenol led to the accumulation of phenylpropanoid compounds in their rectal glands. This research contributes to our understanding of the chemical ecology and mating behavior of this species (Nishida et al., 1988).

properties

IUPAC Name

(2E,3E)-2-[(3,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-15-9-14(10-16(11-15)24-2)20-21-17(12-19-25-3)18(22)13-7-5-4-6-8-13/h4-12,20H,1-3H3/b19-12+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYHEZUZCXHQJM-YKTCLATHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NN=C(C=NOC)C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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